molecular formula C13H19ClN2O B12368749 2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride

2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride

Cat. No.: B12368749
M. Wt: 254.75 g/mol
InChI Key: QVOPUNLOZHSJTC-UHFFFAOYSA-N
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Description

2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Scientific Research Applications

2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and neurological disorders.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride involves its interaction with specific molecular targets and pathways. For example, it can activate tropomyosin-related kinase B (TrkB) receptors, which play a role in neuronal survival and function . This activation can lead to downstream signaling events that promote cell survival and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride is unique due to its specific molecular structure, which allows it to interact with particular molecular targets such as TrkB receptors. This specificity can lead to unique biological effects and potential therapeutic applications .

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;chloride

InChI

InChI=1S/C13H18N2O.ClH/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H

InChI Key

QVOPUNLOZHSJTC-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)O.[Cl-]

Origin of Product

United States

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